molecular formula C13H7BrFNO B4750957 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile

3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile

Cat. No. B4750957
M. Wt: 292.10 g/mol
InChI Key: WXJJANUKOYFMDO-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile, also known as BFAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFAN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 330.2 g/mol.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile is not fully understood. However, studies have shown that 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis in cancer cells. 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has also been found to inhibit the production of nitric oxide, a molecule involved in inflammation. In addition, 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile is also stable under normal laboratory conditions. However, 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has some limitations. It is toxic and must be handled with care. In addition, 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile is not water-soluble, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile. One area of interest is the development of new synthetic methods for 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile and its derivatives. Another area of interest is the investigation of the mechanism of action of 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile and its potential applications in the treatment of various diseases. In addition, the development of new materials based on 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile is an area of active research. Overall, 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has significant potential for future research and development in various fields.

Scientific Research Applications

3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 3-(5-bromo-2-furyl)-2-(4-fluorophenyl)acrylonitrile has also been used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-13-6-5-12(17-13)7-10(8-16)9-1-3-11(15)4-2-9/h1-7H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJJANUKOYFMDO-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC=C(O2)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC=C(O2)Br)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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